Piperidine-2,6-dione is a dicarboximide that is piperidine which is substituted by oxo groups at positions 2 and 6. It is a member of piperidones and a dicarboximide.
Glutarimide
CAS No.: 1121-89-7
Cat. No.: VC21338933
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1121-89-7 |
---|---|
Molecular Formula | C5H7NO2 |
Molecular Weight | 113.11 g/mol |
IUPAC Name | piperidine-2,6-dione |
Standard InChI | InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8) |
Standard InChI Key | KNCYXPMJDCCGSJ-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC(=O)C1 |
Canonical SMILES | C1CC(=O)NC(=O)C1 |
Appearance | Solid Powder |
Melting Point | 152-156 °C |
Chemical Structure and Properties
Structural Characteristics
Glutarimide features a six-membered ring containing a nitrogen atom and two carbonyl groups positioned at the 2 and 6 positions. Its molecular formula is C₅H₇NO₂, with a molecular weight of 113.11 g/mol . The structure can be conceptualized as a piperidine ring with two ketone groups adjacent to the nitrogen atom, creating a distinctive molecular architecture that contributes to its chemical reactivity and biological activity.
Physical Properties
Glutarimide possesses several characteristic physical properties that influence its behavior in chemical reactions and its applications in pharmaceutical development. These properties are summarized in the following table:
Property | Value |
---|---|
Melting point | 155-157°C (literature) |
Boiling point | 211.82°C (estimated) |
Physical appearance | White crystalline powder |
Density | 1.2416 (estimated) |
Refractive index | 1.4200 (estimated) |
Water solubility | Soluble in water, hot ethanol, and boiling benzene; insoluble in ether |
Storage conditions | Inert atmosphere, room temperature |
Table 1: Physical properties of glutarimide
Chemical Identifiers
For precise identification in chemical databases and literature, glutarimide is associated with several structural identifiers:
-
CAS Number: 1121-89-7
-
InChI: InChI=1S/C5H7NO2/c7-4-2-1-3-5(8)6-4/h1-3H2,(H,6,7,8)
-
SMILES: N1C(=O)CCCC1=O
Synthesis Methods
Classical Synthesis Approach
The traditional method for synthesizing glutarimide involves the dehydration of glutaric acid amide. A detailed preparation process includes:
-
Adding 150 ml (2.2 mole) of 28% aqueous ammonia to 70 gm (0.53 mole) of glutaric acid
-
Heating the mixture for 7 hours with temperatures rising from 90° to 180°C
-
Maintaining the temperature at 170-180°C until ammonia evolution ceases
-
Cooling the reaction mixture until solidification occurs
-
Recrystallizing the product from acetone to yield glutarimide (63% yield) with a melting point of 145-146°C
The synthesis reaction essentially involves a cyclization process where both carboxylic acid groups of glutaric acid participate in forming amide bonds with a nitrogen atom, followed by dehydration to create the cyclic imide structure.
Advanced Enantioselective Synthesis
Recent developments in synthetic chemistry have established more sophisticated approaches to glutarimide synthesis. A notable advancement involves oxidative N-heterocyclic carbene catalysis, which enables a formal [3 + 3] annulation between enals and substituted malonamides. This method produces glutarimide derivatives in a single chemical operation through the concurrent formation of C–C and C–N bonds .
This catalytic approach offers significant advantages:
-
Production of a wide range of functionalized glutarimides
-
Excellent enantioselectivity in product formation
-
Good chemical yields
-
Synthetic utility for producing bioactive molecules, including precursors for (−)-paroxetine
Applications in Pharmaceutical Research
Medicinal Applications
Glutarimide serves as the core structure for multiple pharmaceutically important compounds across various therapeutic classes:
-
Anti-cancer agents: Lenalidomide, which contains the glutarimide core, is used to treat multiple myeloma and certain types of anemia
-
Protein synthesis inhibitors: Cycloheximide, a glutarimide derivative, functions as a potent inhibitor of protein synthesis in research applications
-
Sedatives and hypnotics: Derivatives like glutethimide belong to a class of sedatives and hypnotics based on the glutarimide scaffold
-
Immunomodulatory drugs: Thalidomide and its derivatives, which contain the glutarimide moiety, are employed for their immunomodulatory properties in treating inflammatory conditions and certain cancers
Research and Synthetic Applications
Beyond direct therapeutic use, glutarimide and its derivatives serve diverse functions in research and synthetic applications:
-
Protein degradation studies: Glutarimide-based compounds are used in designing PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation
-
Thionation reactions: Glutarimide acts as a reactant for various thionation processes in organic synthesis
-
Biocatalytic asymmetric synthesis: The compound is employed in the production of sitagliptin, an important antidiabetic medication
-
Synthesis of complex molecular structures: Glutarimide is utilized in generating beta-adrenoceptor ligands, enantioselective synthesis of securinega alkaloids, and production of alpha-fluoro-alpha amino amides
Pharmacological Significance
Cereblon Binding Properties
One of the most significant pharmacological characteristics of glutarimide is its ability to bind to cereblon (CRBN), a protein that functions as part of an E3 ubiquitin ligase complex. This binding property is crucial for the mechanism of action of immunomodulatory drugs like thalidomide, lenalidomide, and pomalidomide .
Research has demonstrated that the glutarimide moiety is the primary binding element to CRBN, making it an essential structural component for developing new cereblon-binding drugs. This property has been leveraged to design novel therapeutic agents, particularly in the field of targeted protein degradation .
Development of Novel Therapeutics
The understanding of glutarimide's role in CRBN binding has led to the development of alternative cereblon binders for designing proteolysis-targeting chimeras (PROTACs). For instance, phenyl-glutarimides have been investigated as alternative cereblon binders with improved stability compared to traditional immunomodulatory drugs .
Interestingly, research has shown that PROTACs incorporating the glutarimide structure often display higher CRBN binding affinities compared to their parent CRBN binders, suggesting a synergistic effect when glutarimide is integrated into larger molecular constructs .
Recent Research Developments
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving glutarimide modifications have provided valuable insights into optimizing its pharmaceutical properties. Notable research developments include:
-
Thalidomide analogues with various substitutions around the phthalimide phenyl ring that demonstrated comparable CRBN affinity to pomalidomide but with differing abilities to recruit and degrade IKZF1 (Ikaros), a key protein in multiple myeloma pathogenesis
-
Development of CC-122 (avadomide), an IMiD derivative where the phthalimide is replaced with a quinazolinone moiety while retaining the glutarimide portion, which has progressed to Phase 2 clinical trials
-
Synthesis of triazoloquinoxaline derivatives containing glutarimide molecules that have shown potent anticancer activity against multiple cancer cell lines with IC50 values of 9.81 ± 0.7, 15.49 ± 1.2, and 10.09 ± 0.9 μM for hepatocellular carcinoma, prostate cancer, and breast cancer, respectively
Medicinal Chemistry Innovations
Recent innovations in glutarimide chemistry have focused on enhancing its drug-like properties:
-
Development of phenyl glutarimide-based BET (Bromodomain and Extra-Terminal motif) PROTACs with improved hydrolytic stability while maintaining CRBN binding affinity, offering potential advantages for targeted protein degradation applications
-
Implementation of highly enantioselective synthesis methods enabling the production of trans-3,4-disubstituted glutarimides with excellent stereochemical control, facilitating the development of more specific pharmaceutical agents
-
Identification of glutarimide as an important component in the human exposome, indicating its presence in human blood and suggesting potential environmental exposure considerations in toxicological assessments
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume